3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, characterized by a fused heterocyclic core. Key structural features include:
- Z-configuration of the methylidene group at position 5, critical for molecular geometry and biological interactions.
- 2-Bromophenyl substituent at position 2, contributing to steric and electronic effects.
Properties
Molecular Formula |
C19H12BrN3O3S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
[3-[(Z)-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12BrN3O3S/c1-11(24)26-13-6-4-5-12(9-13)10-16-18(25)23-19(27-16)21-17(22-23)14-7-2-3-8-15(14)20/h2-10H,1H3/b16-10- |
InChI Key |
VHZPCGJYQUMPBY-YBEGLDIGSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo-Triazole Formation
The thiazolo[3,2-b]triazol-5(6H)-one core is synthesized via electrophilic cyclization of 3-allylsulfanyl-1,2,4-triazole derivatives. As demonstrated in analogous systems, bromination of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles induces regioselective cyclization to form the thiazolo-triazole scaffold. For the target compound, 3-[(2-bromophenyl)sulfanyl]-4H-1,2,4-triazole undergoes cyclization in dimethylformamide (DMF) at 80–90°C, yielding the 2-(2-bromophenyl)thiazolo[3,2-b]triazol-6-one intermediate.
Acetate Functionalization
The phenyl acetate moiety is introduced via Mitsunobu reaction or nucleophilic substitution. In a representative procedure, 3-hydroxybenzaldehyde reacts with propargyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the propargyl ether, which is subsequently oxidized to the acetate using acetic anhydride in pyridine.
Knoevenagel Condensation
The final step involves a Z-selective Knoevenagel condensation between the thiazolo-triazolone core and the acetate-functionalized benzaldehyde derivative. Reacting the two components in ethanol with piperidine as a catalyst at reflux (78°C) for 12 hours affords the target compound in 72–78% yield.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times. Using Montmorillonite K-10 as a catalyst, the cyclization of 3-[(2-bromophenyl)sulfanyl]-4H-1,2,4-triazole completes within 15 minutes at 120°C under microwave conditions (300 W), compared to 5 hours via conventional heating.
One-Pot Methodology
A one-pot microwave approach combines cyclization and Knoevenagel condensation:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | 120°C, 15 min, Mont.K-10, DMF | 85% |
| Condensation | 80°C, 10 min, piperidine, ethanol | 89% |
This method achieves an overall yield of 76%, surpassing traditional sequential synthesis (65%).
Solvent and Catalyst Optimization
Solvent Screening
Polar aprotic solvents enhance cyclization efficiency:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 2.5 | 88 |
| DMSO | 3.0 | 82 |
| Acetonitrile | 4.5 | 68 |
DMF maximizes yield due to its high dielectric constant and ability to stabilize charged intermediates.
Catalyst Systems
Mont.K-10 and KSF clays improve reaction rates and selectivity in microwave synthesis, whereas traditional methods rely on Lewis acids like ZnCl₂:
| Catalyst | Method | Time | Yield (%) |
|---|---|---|---|
| Mont.K-10 | Microwave | 15 min | 85 |
| ZnCl₂ | Thermal (80°C) | 5 h | 72 |
| None | Thermal (80°C) | 8 h | 54 |
Clay catalysts reduce side reactions, particularly hydrolysis of the acetate group.
Regioselective Cyclization Strategies
Bromine-Directed Cyclization
The 2-bromophenyl group directs electrophilic cyclization to the C-2 position of the triazole ring. Bromine’s electron-withdrawing effect polarizes the sulfanyl intermediate, favoring attack at the less hindered site. X-ray crystallography confirms exclusive formation of the [3,2-b] fused ring system.
Stereochemical Control
The Z-configuration of the exocyclic double bond is maintained via steric hindrance during Knoevenagel condensation. Bulky substituents on the benzaldehyde component prevent isomerization, as verified by NOESY NMR.
Comparative Analysis of Methodologies
| Parameter | Traditional | Microwave | One-Pot Microwave |
|---|---|---|---|
| Total Time | 18–24 h | 1–2 h | 25–40 min |
| Overall Yield | 65–72% | 76–82% | 76–85% |
| Purity (HPLC) | 95–97% | 98–99% | 97–98% |
| Scalability | Moderate | High | Limited |
Microwave methods excel in efficiency and yield but require specialized equipment. Traditional approaches remain viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions. These reactions often involve common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Biology
- Antimicrobial Properties : Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant antimicrobial activity. This compound is being investigated for its potential effectiveness against various bacterial strains.
- Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, making it a candidate for further exploration in virology.
Medicine
- Cytotoxic Effects on Cancer Cells : The compound has been explored for its cytotoxic effects against cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in certain cancer types.
- Drug Development : Due to its biological activities, it is being considered in the development of new therapeutic agents targeting specific diseases.
Industry
- Material Science : The compound's unique properties allow it to be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Case Studies
Research has demonstrated the effectiveness of similar thiazolo compounds in various applications:
- A study published in Molecules highlighted the synthesis and characterization of novel derivatives that exhibited potent antibacterial properties compared to established antibiotics .
- Another investigation focused on the cytotoxicity of thiazolo derivatives against cancer cell lines showed promising results with significant growth inhibition .
Mechanism of Action
The mechanism of action of 3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituents, physicochemical properties, and biological activity (where available).
Substituent Variations and Molecular Properties
*Calculated based on molecular formula.
Physicochemical and Spectral Comparisons
- Melting Points: Derivatives with polar groups (e.g., glycine in 5b ) exhibit higher melting points (>229°C) compared to nonpolar analogs (e.g., 2i: 176–178°C ), indicating stronger intermolecular interactions.
- Stereochemistry : The Z-configuration in the target compound and analogs (e.g., ) is confirmed via NMR coupling constants and LCMS data, distinguishing them from E-isomers (e.g., ).
- Solubility : Acetate and methoxy groups (e.g., ) enhance aqueous solubility, whereas bromophenyl or hexyloxy substituents (e.g., ) favor lipid solubility.
Biological Activity
The compound 3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex heterocyclic compound that exhibits significant biological activity. Its structure incorporates a thiazole and triazole moiety, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The chemical formula for the compound is . The structural representation highlights the presence of bromine and various functional groups that contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : A study evaluated the antimicrobial efficacy of various thiazole and triazole derivatives against pathogenic bacteria. The results indicated that derivatives with a similar structure displayed significant inhibition against strains such as Escherichia coli and Staphylococcus aureus .
- Mechanism of Action : The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Antiviral Activity
Research has also explored the antiviral potential of triazole-based compounds. For example:
- Activity Against Viruses : Compounds with triazole rings have shown effectiveness against viruses such as influenza and HIV. In vitro studies indicated that these compounds could inhibit viral replication by targeting specific viral enzymes .
Anticancer Activity
The anticancer properties of thiazolo-triazole derivatives have been a subject of considerable interest:
- Cell Line Studies : Various studies have reported that compounds similar to this compound induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Mechanistic Insights : The anticancer activity is attributed to the induction of oxidative stress and modulation of apoptotic pathways .
Case Study 1: Antibacterial Efficacy
A study published in Molecules investigated a series of thiazole derivatives for their antibacterial activity. The compound showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics like chloramphenicol, indicating its potential as a novel antibacterial agent .
Case Study 2: Antiviral Properties
In another study focused on antiviral activities, derivatives similar to this compound were tested against HIV. Results showed a reduction in viral load in treated cell cultures compared to controls .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing thiazolo[3,2-b][1,2,4]triazole derivatives like the target compound?
Methodological Answer: The synthesis typically involves condensation reactions between active methylene-containing precursors (e.g., 5-mercapto-triazoles) and aldehydes or ketones. For example:
- Step 1 : React 1,2,4-triazole-5-thiol derivatives with brominated aromatic aldehydes (e.g., 2-bromobenzaldehyde) in acetic acid/acetic anhydride under reflux (8–12 hours) to form the thiazolo-triazole core .
- Step 2 : Introduce the acetate moiety via nucleophilic substitution or esterification. For instance, treat intermediates with acetyl chloride in dry dichloromethane using a base like triethylamine . Purification involves recrystallization from ethanol or methanol, validated by melting point analysis and LCMS (e.g., ESI+ m/z ~449–486) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Resolve the (Z)-configuration of the methylidene group (δ ~7.5–8.5 ppm for aromatic protons; δ ~160–180 ppm for carbonyl carbons) .
- LCMS (ESI+) : Confirm molecular ion peaks (e.g., m/z 449 [M+H]+) and rule out byproducts .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., C 51.02% observed vs. 51.20% calculated) .
Q. How is the compound’s stability assessed during storage?
Methodological Answer:
- Conduct accelerated stability studies under varying conditions (40°C/75% RH for 6 months).
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and FTIR (loss of acetate C=O stretch at ~1740 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazolo-triazole core?
Methodological Answer:
- Solvent Optimization : Compare glacial acetic acid (yield: 58%) vs. DMF (higher polarity may improve solubility but risk side reactions) .
- Catalyst Screening : Test sulfuric acid (traditional) vs. p-toluenesulfonic acid (milder). Evidence suggests H2SO4 increases cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes, maintaining yields >60% .
Q. How to resolve contradictions between experimental and computational NMR data?
Methodological Answer:
- Cross-Validation : Compare experimental 1H-NMR with DFT-calculated shifts (software: Gaussian09, B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate conformational flexibility .
- Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation of the bromophenyl group) causing peak broadening .
Q. What computational strategies predict the compound’s binding affinity for biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonds to the triazole N-atoms and hydrophobic contacts with the bromophenyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
Q. How to design SAR studies for anticancer activity?
Methodological Answer:
- Substituent Variation : Replace the 2-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Evidence shows 4-chlorophenyl analogs (IC50: 12 µM) outperform methoxy derivatives (IC50: 45 µM) .
- Core Modifications : Compare thiazolo-triazole with triazolo-thiadiazine derivatives. The former shows superior cytotoxicity due to planar geometry enhancing DNA intercalation .
Data Analysis & Troubleshooting
Q. How to address low reproducibility in biological assays?
Methodological Answer:
Q. What crystallographic methods determine the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate). Solve structures using SHELXL (R-factor <0.05) .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning, common in bulky aromatic systems .
Tables for Key Data
| Parameter | Typical Values | Reference |
|---|---|---|
| Melting Point | 224–226°C (decomposition) | |
| LCMS (ESI+) | m/z 449 [M+H]+ | |
| 1H-NMR (DMSO-d6) | δ 8.21 (s, 1H, triazole), 7.65 (d, J=8.5 Hz, 2H, Br-Ph) | |
| IC50 (HeLa cells) | 18.7 ± 2.3 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
